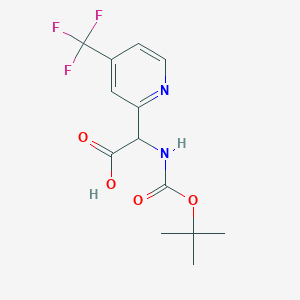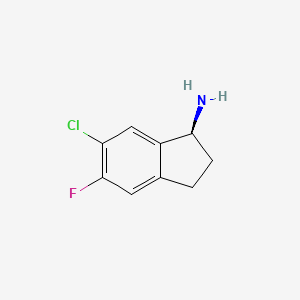
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile is a chemical compound that features a thiazole ring, an aminomethyl group, and a trifluoromethyl-substituted benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the aminomethyl group and the trifluoromethyl-substituted benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiazole or benzonitrile rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Aminothiazol-5-yl)methyl)-4-(trifluoromethyl)benzonitrile
- 2-((2-Aminothiazol-5-yl)methyl)-5-(difluoromethyl)benzonitrile
- 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzamide
Uniqueness
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C12H8F3N3S |
|---|---|
Poids moléculaire |
283.27 g/mol |
Nom IUPAC |
2-[(2-amino-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H8F3N3S/c13-12(14,15)9-2-1-7(8(3-9)5-16)4-10-6-18-11(17)19-10/h1-3,6H,4H2,(H2,17,18) |
Clé InChI |
IANKDWPROLFTGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C#N)CC2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)

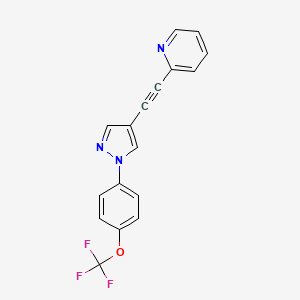

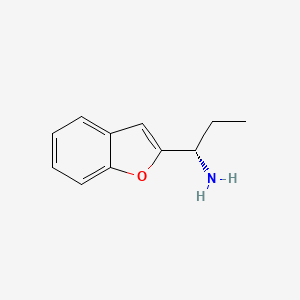
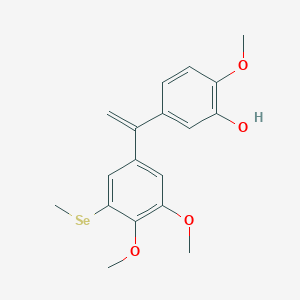



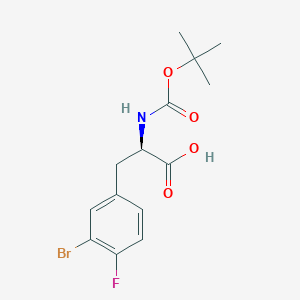
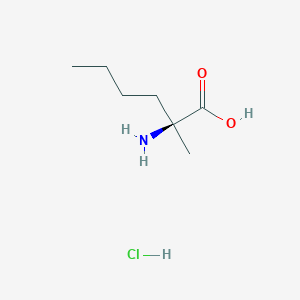
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
